5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)carbonyl)amino)acetyl)amino)-3-((2-benzothiazolylthio)methyl)-8-oxo-, (6R-(6-alpha,7-beta))-
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Overview
Description
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)carbonyl)amino)acetyl)amino)-3-((2-benzothiazolylthio)methyl)-8-oxo-, (6R-(6-alpha,7-beta))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the carboxylic acid group via oxidation reactions.
- Attachment of the thiazolyl and benzothiazolyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
- Use of efficient catalysts to increase reaction yields.
- Implementation of continuous flow reactors to enhance reaction rates.
- Purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may serve as a probe for studying enzyme activities and metabolic pathways. Its functional groups can interact with various biomolecules, providing insights into biological processes.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its functional groups can be modified to create polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit enzyme activities or disrupt cellular processes, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid derivatives.
- Compounds with similar bicyclic structures.
- Molecules with thiazolyl and benzothiazolyl functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
108376-04-1 |
---|---|
Molecular Formula |
C26H21N7O8S4 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C26H21N7O8S4/c27-25-28-12(9-43-25)17(30-20(36)13-5-14(34)15(35)6-32(13)41)21(37)31-18-22(38)33-19(24(39)40)10(7-42-23(18)33)8-44-26-29-11-3-1-2-4-16(11)45-26/h1-6,9,17-18,23,35,41H,7-8H2,(H2,27,28)(H,30,36)(H,31,37)(H,39,40)/t17?,18-,23-/m1/s1 |
InChI Key |
GEGLADNHJIOIKI-ZAZMHIJSSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)O)CSC5=NC6=CC=CC=C6S5 |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)O)CSC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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